molecular formula C12H5Br2F2N B14017207 2,7-Dibromo-3,6-difluoro-9H-carbazole

2,7-Dibromo-3,6-difluoro-9H-carbazole

Cat. No.: B14017207
M. Wt: 360.98 g/mol
InChI Key: QWBHMFFAHSHBFE-UHFFFAOYSA-N
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Description

2,7-Dibromo-3,6-difluoro-9H-carbazole is a halogenated derivative of carbazole, a heterocyclic aromatic compound. This compound is characterized by the presence of bromine and fluorine atoms at specific positions on the carbazole ring, which significantly influences its chemical properties and reactivity. The molecular formula of this compound is C12H5Br2F2N, and it has a molecular weight of 360.98 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-3,6-difluoro-9H-carbazole typically involves the bromination and fluorination of carbazole derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective halogenation at the desired positions. For instance, starting with 3,6-difluorocarbazole, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation steps .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-3,6-difluoro-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,7-Dibromo-3,6-difluoro-9H-carbazole in its applications is primarily related to its electronic properties. The presence of bromine and fluorine atoms influences the electron distribution within the molecule, enhancing its ability to participate in electron transfer processes. In organic electronics, this compound acts as an electron donor or acceptor, facilitating charge transport in devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dibromo-3,6-difluoro-9H-carbazole is unique due to the combined presence of bromine and fluorine atoms, which imparts distinct electronic properties and reactivity compared to other carbazole derivatives. This makes it particularly valuable in applications requiring precise control over electronic characteristics .

Properties

Molecular Formula

C12H5Br2F2N

Molecular Weight

360.98 g/mol

IUPAC Name

2,7-dibromo-3,6-difluoro-9H-carbazole

InChI

InChI=1S/C12H5Br2F2N/c13-7-3-11-5(1-9(7)15)6-2-10(16)8(14)4-12(6)17-11/h1-4,17H

InChI Key

QWBHMFFAHSHBFE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3=CC(=C(C=C3NC2=CC(=C1F)Br)Br)F

Origin of Product

United States

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